molecular formula C15H26N4O B7087489 N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine

N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine

Cat. No.: B7087489
M. Wt: 278.39 g/mol
InChI Key: YPIFHPNXZJNNFZ-UHFFFAOYSA-N
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Description

N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable molecule in various fields of research and industry.

Properties

IUPAC Name

N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-2-19-14(12-17-18-19)11-16-13-3-5-15(6-4-13)7-9-20-10-8-15/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIFHPNXZJNNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNC2CCC3(CC2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, 3-ethyl-1H-1,2,4-triazole is prepared by reacting ethylamine with hydrazine hydrate and formic acid under reflux conditions.

    Spirocyclic Core Construction: The spirocyclic core is formed by a cyclization reaction involving a suitable diol and a ketone. For instance, 1,5-diketone can be cyclized using an acid catalyst to form the spirocyclic structure.

    Final Coupling: The triazole and spirocyclic components are coupled using a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the spirocyclic core using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions with solvents like DMF or dichloromethane (DCM).

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced spirocyclic amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine is used as a building block for the synthesis of more complex molecules. Its stable triazole ring and reactive amine group make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound can be used in the development of enzyme inhibitors or as a ligand in the study of protein-ligand interactions. Its unique structure allows for specific binding to biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, while the spirocyclic core provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine
  • N-[(3-phenyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine
  • N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]decane-9-amine

Uniqueness

N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine is unique due to its specific combination of a triazole ring and a spirocyclic core. This combination imparts both stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, its ethyl group on the triazole ring may enhance its lipophilicity and biological activity.

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